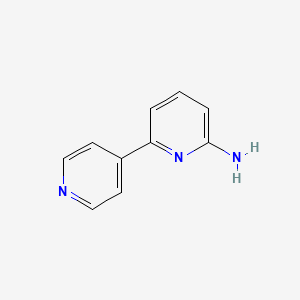

6-(Pyridin-4-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Pyridin-4-yl)pyridin-2-amine, also known as 4-Pyridin-2-ylpyridin-6-ylamine, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic amine that contains two pyridine rings, and it has been found to exhibit interesting biological activities.

Aplicaciones Científicas De Investigación

Crystal Structure and DFT Study

6-(Pyridin-4-yl)pyridin-2-amine has been studied for its crystal structure and DFT (Density Functional Theory) properties. The compound crystallizes in the monoclinic crystal system, with planar structures of amine and amide units. The electron-rich diphenylamino group shows better conjugation with an electron-deficient pyridine ring, indicating its potential in electronic applications (Okuda, Umezono, & Okuno, 2019).

Structure-Dependent Optical Properties

Research has been conducted on derivatives of pyridine, including this compound, to understand their impact on thermal, redox, UV–Vis absorption, and emission properties. These compounds demonstrate structure-dependent fluorescence in both solution and solid states, with potential applications in materials science and photoluminescence (Palion-Gazda et al., 2019).

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of derivatives of this compound have revealed distinct protonation sites and intermolecular hydrogen bonding patterns. These properties are critical for understanding the molecular interactions and potential applications in crystal engineering and pharmaceuticals (Böck et al., 2021).

Coordination Chemistry

This compound derivatives have been utilized in coordination chemistry, particularly in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. These compounds are significant for developing new materials and sensors (Halcrow, 2005).

Photoredox Catalysis

The compound has been studied in the context of photoredox catalysis. Eosin Y, an organic dye, was used as a photoredox catalyst to synthesize triarylpyridines, indicating the potential of this compound in organic synthesis and catalysis (Rohokale, Koenig, & Dhavale, 2016).

Organometallic Complexes

Studies on organometallic complexes involving amino derivatives of pyridine, including this compound, have highlighted their applications in forming aminocarbene structures and bis- and poly-chelates. These are critical for developing new organometallic compounds with diverse applications (Sadimenko, 2011).

N-Monoalkylation of Amines

A ruthenium(II) complex based on this compound demonstrated high efficiency in N-monoalkylation of amines with alcohols. This finding is significant for organic synthesis, particularly in producing monoalkylated amines (Yang et al., 2017).

Metal-Free Amide Bond Formation

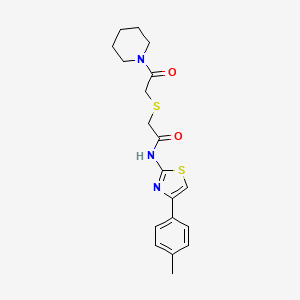

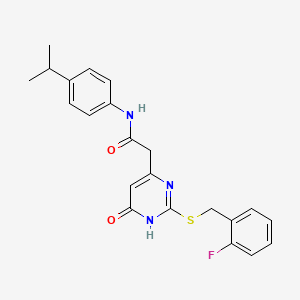

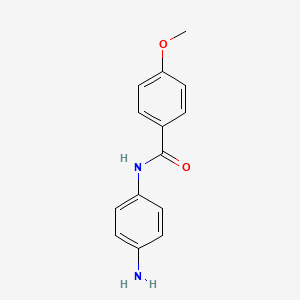

The compound has been used in a catalytic method for amide bond synthesis from simple thioacids and amines. This methodology has wide applicability due to its mild conditions and ability to function without metal catalysts, relevant in pharmaceutical and organic chemistry (Samanta et al., 2020).

Tautomerism and Divalent N(I) Character

Quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine, a related compound, shows dynamic tautomerism and divalent N(I) character, indicating its potential in molecular electronics and as a functional unit in therapeutic agents (Bhatia, Malkhede, & Bharatam, 2013).

Modular Synthesis of C-Nucleosides

This compound has been used in the modular synthesis of pyridin-3-yl C-nucleosides. This process is significant for the pharmaceutical industry, particularly in developing new nucleoside analogues (Joubert et al., 2007).

Coordination Properties

Research on N,N-Di(pyridin-2-yl)quinolin-6-amine, closely related to this compound, highlights its use as a fluorescent ligand in coordination chemistry, particularly with various metal cations. This is significant for developing new luminescent materials and studying metal-ligand interactions (Kharlamova et al., 2019).

Energetic Derivatives Synthesis

This compound derivatives have been synthesized for their potential as energetic materials. Their properties like detonation velocity and pressure are significant for applications in pyrotechnics and explosives (Ku, 2015).

Mecanismo De Acción

Target of Action

6-(Pyridin-4-yl)pyridin-2-amine is a complex molecule that has been studied for its potential interactions with various targets. It has been found to interact with zirconium 4-sulfophenylphosphonate layers, where it forms a dense network of hydrogen bonds . This suggests that the compound may have potential applications in non-linear optics .

Mode of Action

It has been suggested that the compound may interact with its targets through a combination of physical and chemical adsorption . This involves the formation of hydrogen bonds, which can result in changes to the target’s structure and function .

Biochemical Pathways

It has been suggested that the compound may have potential applications in the field of non-linear optics, suggesting that it could affect pathways related to light absorption and emission .

Result of Action

It has been suggested that the compound may have potential applications in non-linear optics . This suggests that the compound could have effects at the molecular and cellular level, potentially altering light absorption and emission properties.

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the compound has been found to form a dense network of hydrogen bonds when intercalated within zirconium 4-sulfophenylphosphonate layers . This suggests that the compound’s action may be influenced by the presence of certain chemical groups and structures in its environment.

Propiedades

IUPAC Name |

6-pyridin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWXBUDJJYQDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)